

An In-depth Technical Guide to the NMR Analysis of 3-Phthalimidopropionic Acid

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Compound of Interest

Compound Name: 3-Phthalimidopropionic acid

Cat. No.: B182142

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of **3-Phthalimidopropionic acid**, a compound of interest in chemical and pharmaceutical research. This document details the expected ^1H and ^{13}C NMR spectral data, outlines experimental protocols for data acquisition, and presents visualizations to aid in the understanding of the molecular structure and its corresponding spectral features.

Introduction

3-Phthalimidopropionic acid, also known as N-Phthaloyl- β -alanine, is a derivative of the amino acid β -alanine. Its structure incorporates a phthalimide group, which is a common motif in medicinal chemistry and a useful protecting group in organic synthesis. Accurate structural elucidation and purity assessment are critical in the development and application of this compound, with NMR spectroscopy serving as a primary analytical tool. This guide offers a detailed examination of the ^1H and ^{13}C NMR spectra of **3-Phthalimidopropionic acid**, providing a foundational resource for its characterization.

Molecular Structure and NMR Signal Assignment

The chemical structure of **3-Phthalimidopropionic acid** is presented below. The numbering of the carbon and hydrogen atoms is provided to facilitate the assignment of NMR signals.

Caption: Chemical structure of **3-Phthalimidopropionic Acid** with atom numbering.

Quantitative NMR Data

The following tables summarize the ^1H and ^{13}C NMR spectral data for **3-Phthalimidopropionic acid**. The data is compiled from typical experimental values and may vary slightly depending on the specific experimental conditions.

Table 1: ^1H NMR Data for **3-Phthalimidopropionic Acid** (500 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~12.5	br s	-	1H	COOH
7.85 - 7.95	m	-	4H	Aromatic-H (H-3, H-4, H-5, H-6)
3.85	t	7.0	2H	N-CH ₂ (H-9)
2.65	t	7.0	2H	CH ₂ -COOH (H-10)

Table 2: ^{13}C NMR Data for **3-Phthalimidopropionic Acid** (125 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Assignment
172.5	COOH (C-11)
167.8	C=O (Phthalimide, C-7, C-8)
134.5	Aromatic CH (C-4, C-5)
131.7	Aromatic Quaternary C (C-2a, C-6a)
123.2	Aromatic CH (C-3, C-6)
35.0	N-CH ₂ (C-9)
33.1	CH ₂ -COOH (C-10)

Experimental Protocols

A general protocol for the acquisition of NMR spectra for **3-Phthalimidopropionic acid** is provided below. Instrument-specific parameters may require optimization.

Sample Preparation:

- Weigh approximately 5-10 mg of **3-Phthalimidopropionic acid**.
- Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

- Spectrometer: 500 MHz NMR Spectrometer
- Solvent: DMSO-d₆
- Temperature: 298 K
- Pulse Program: Standard single-pulse experiment (zg30)
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Acquisition Time: ~3-4 s
- Spectral Width: ~16 ppm

¹³C NMR Spectroscopy:

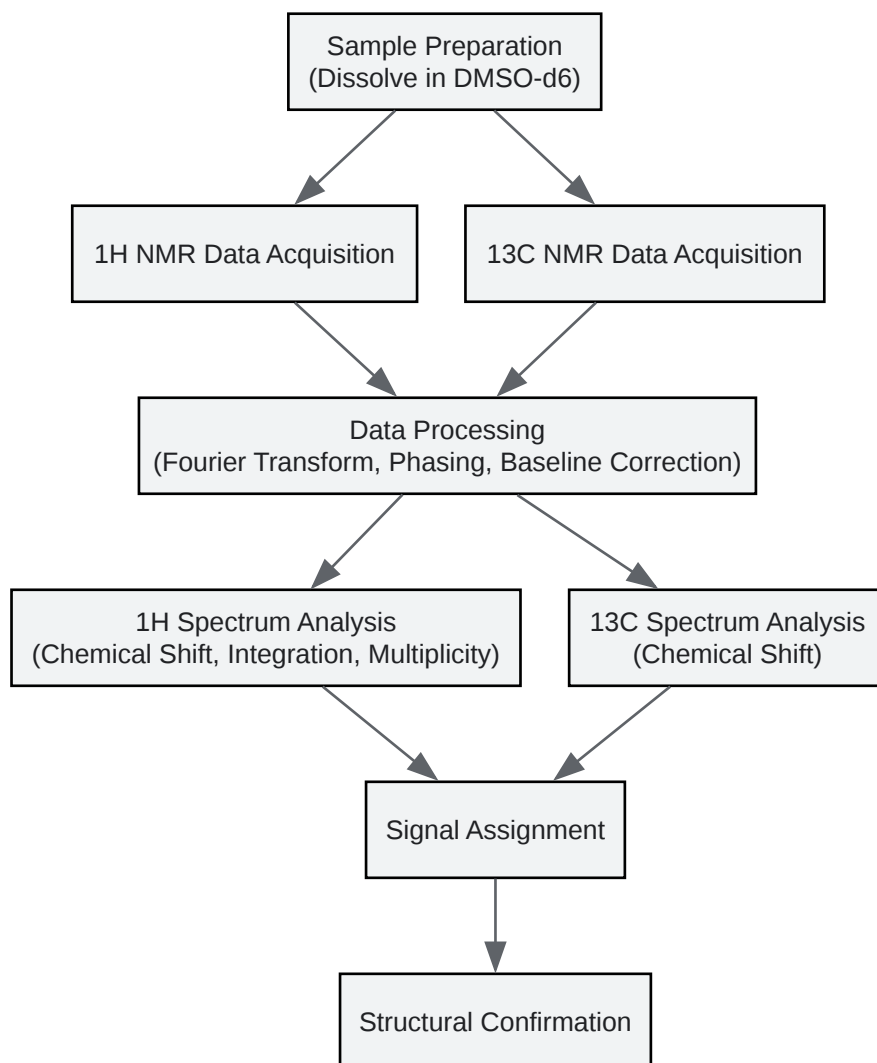
- Spectrometer: 125 MHz NMR Spectrometer
- Solvent: DMSO-d₆
- Temperature: 298 K

- Pulse Program: Proton-decoupled pulse program (zgpg30)
- Number of Scans: 1024 or more for adequate signal-to-noise
- Relaxation Delay: 2.0 s
- Acquisition Time: ~1-2 s
- Spectral Width: ~240 ppm

Logical Workflow for NMR Analysis

The following diagram illustrates a logical workflow for the complete NMR analysis of **3-Phthalimidopropionic acid**, from sample handling to final data interpretation.

Figure 2. NMR Analysis Workflow



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Caption: A logical workflow for the NMR analysis of **3-Phthalimidopropionic acid**.

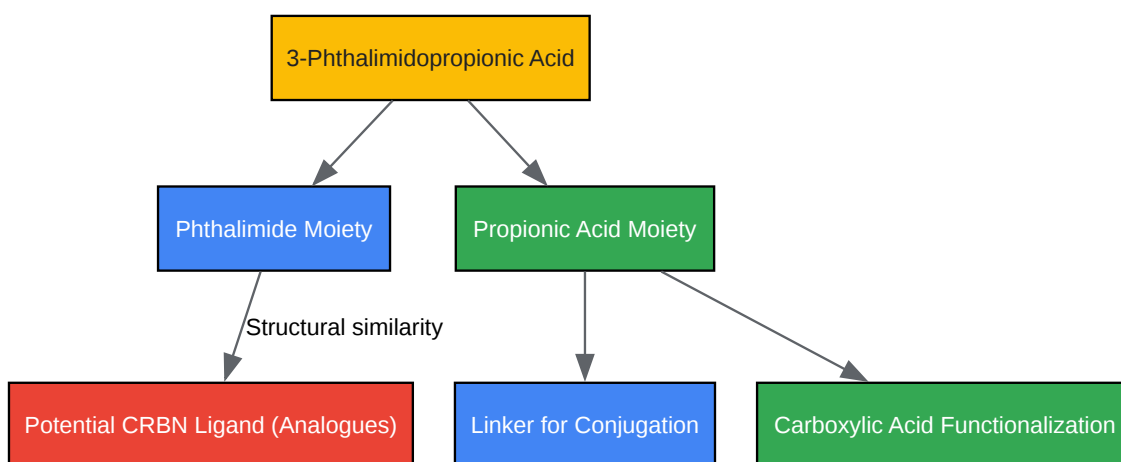
Signaling Pathways and Relationships

While **3-Phthalimidopropionic acid** itself is not part of a signaling pathway, its structural components are relevant in drug development. The phthalimide group, for instance, is famously associated with the immunomodulatory drug thalidomide and its analogues, which are known to interact with the Cereblon (CRBN) E3 ubiquitin ligase complex. The propionic acid moiety

provides a linker and a carboxylic acid functional group that can be modified for various applications, including conjugation to other molecules.

The following diagram illustrates the conceptual relationship between the structural features of **3-Phthalimidopropionic acid** and their potential relevance in a drug development context.

Figure 3. Structural-Functional Relationships



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Caption: Conceptual relationships of the structural motifs of **3-Phthalimidopropionic acid**.

Conclusion

This technical guide provides a thorough overview of the NMR analysis of **3-Phthalimidopropionic acid**. The tabulated ^1H and ^{13}C NMR data, coupled with the outlined experimental protocols and illustrative diagrams, offer a valuable resource for researchers, scientists, and professionals in drug development. Accurate interpretation of NMR spectra is fundamental to confirming the identity and purity of this and other related compounds, ensuring the reliability of subsequent research and development activities.

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